molecular formula C11H14O2 B1219572 tert-Butyl benzoate CAS No. 774-65-2

tert-Butyl benzoate

Cat. No.: B1219572
CAS No.: 774-65-2
M. Wt: 178.23 g/mol
InChI Key: LYDRKKWPKKEMNZ-UHFFFAOYSA-N
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Description

Tert-butyl benzoate is a benzoate ester obtained by the formal condensation of benzoic acid with tert-butanol. It is a benzoate ester and a tert-butyl ester. It derives from a benzoic acid.

Scientific Research Applications

1. Synthesis of Antibiotics

Tert-Butyl benzoate plays a crucial role in synthesizing antibiotics. For instance, it has been used in the synthesis of the antimicrobial fungal metabolite culpin. This involves converting tert-butyl benzoates into derivatives with an alkyl group in a 1,4-relationship to an alkyl, aryl, alkenyl, or alkynyl group, a process useful for antibiotic production (Sunasee & Clive, 2008).

2. Surface Chemistry Studies

This compound's interaction with surfaces like alumina has been studied using inelastic electron tunneling spectroscopy. This research provides insights into surface reactions and the chemical behavior of such esters on various surfaces (Kamata et al., 1994).

3. Photovoltaic Performance

In the field of solar energy, this compound derivatives have been synthesized for use in photovoltaic devices. These organofullerenes show varying degrees of power conversion efficiency, indicating their potential in improving solar cell performance (Liu et al., 2013).

4. Undergraduate Chemistry Education

This compound is used in educational settings, specifically in undergraduate organic chemistry courses. An experiment involving its synthesis from tert-butanol demonstrates fundamental concepts in organic synthesis and esterification (Cunha et al., 2003).

5. Synthesis of Amino Sugars

It is used in the synthesis of complex organic molecules, such as amino sugars. For instance, tert-butyl sorbate undergoes aminohydroxylation to yield derivatives that are pivotal in synthesizing 3,6-dideoxy-3-amino-L-talose, an amino sugar (Csatayová et al., 2011).

6. Chemical Kinetics and Mechanisms

The compound has been studied to understand the activation energy in the hydrolysis of esters, which is fundamental in chemical kinetics and reaction mechanism studies (Stimson, 1955).

7. Aerobic Cleavage of CC Bonds

Tert-butyl nitrite, when combined with this compound, has been used to initiate the aerobic cleavage of benzylic CC bonds. This research highlights its role in innovative organic synthesis processes (Miao et al., 2011).

8. Synthesis of Free Radicals

It is integral in synthesizing highly water-soluble, stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. These radicals have broad applications in various scientific research areas (Marx & Rassat, 2002).

Safety and Hazards

Tert-Butyl benzoate is combustible . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The ability to selectively transesterify β-keto esters, such as tert-Butyl benzoate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .

Biochemical Analysis

Biochemical Properties

tert-Butyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lactate dehydrogenase and myoglobin in the presence of tert-butyl alcohol . These interactions can affect the stability and activity of the proteins, often leading to denaturation. The compound’s propensity to accumulate near positively charged residues on peptide surfaces suggests a specific interaction pattern that can influence protein function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can enhance biofilm redox activity and extracellular electron transfer in bioelectrochemical systems with Klebsiella quasipneumoniae . This indicates that the compound can modulate cellular redox states and metabolic activities, potentially impacting cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several biochemical interactions. It can act as a radical initiator in polymerization reactions and for crosslinking in unsaturated polyester resins . Additionally, this compound can undergo electrophilic substitution reactions, where it influences the reactivity of the benzene ring through inductive and conjugative effects . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation reactions, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells, highlighting the importance of considering temporal changes in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies on ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino] benzoate have shown that different dosages can lead to varying levels of cytotoxicity, antioxidant activity, and gastroprotective effects in rats . At higher doses, this compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 and flavin-dependent monooxygenase . These metabolic reactions can lead to the formation of various metabolites, which can further participate in biochemical processes. The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the nucleolar localization of certain proteins can be unrelated to their primary function, highlighting the complexity of subcellular targeting mechanisms.

Properties

IUPAC Name

tert-butyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50228111
Record name 1,1-Dimethylethyl benzoate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

774-65-2
Record name tert-Butyl benzoate
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Record name tert-Butyl benzoate
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Synthesis routes and methods I

Procedure details

To a mixture of 0.74 g. of t-butanol, 1.22 g. of benzoic acid, 3.32 g. of 2,2'-dibenzothiazolyl disulfide and 50 ml. of methylene chloride is added dropwise a solution of 2.62 g. of triphenyl phosphine in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 5 hours. The reaction mixture is treated with the same procedure as in Example 1 (1) to give 1.35 g. of the desired product boiling at 75°C/3 mmHg.
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Synthesis routes and methods II

Procedure details

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride (103 mg, 0.24 mmol) was mixed with 4-bromo-benzoic acid tert-butyl ester (74 mg, 0.29 mmol) in dioxane (4 mL). To this solution was added tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 20 mg), (2′,4′,6′-triisopropyl-1,1′-biphenyl-2-yl)dicyclohexylphosphine (X-PHOS, 35 mg) and sodium tert-butoxide (70 mg, 0.72 mmol). The mixture was degassed with argon and then sealed. The stirred solution was heated at 105° C. for 2 hrs and solvents were evaporated. The residue was extracted with ethyl acetate and ammonium chloride solution. The organic layer was dried over sodium sulfate and then concentrated. The residue was purified through flash column chromatography using ethyl acetate in hexanes (5% to 60%) to give a white solid as 4-(S)-3-{4-[(4-ethoxy-1-ethyl-1H-indole-2-carbonyl)-amino]-phenoxy}-pyrrolidin-1-yl)-benzoic acid tert-butyl ester (100 mg).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butyl benzoate?

A1: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies characterize this compound using spectroscopic techniques. For example, 1H NMR and UV spectra were used to confirm its synthesis in one study []. Additionally, inelastic electron tunneling spectroscopy (IETS) helped identify its chemisorbed species on alumina surfaces [, ].

Q3: Are there any applications of this compound related to its material properties?

A4: One study describes the use of this compound in the preparation of a novel ceiling sheet material. Its inclusion, along with other components like glass-reinforced fiber and unsaturated polyester resin, aimed to enhance the material's strength, durability, and resistance to discoloration, corrosion, and oxidation [].

Q4: Does this compound exhibit any catalytic properties?

A5: While this compound itself might not be a catalyst, its formation and subsequent reactions are relevant in catalytic processes. For instance, one study explores a transition-metal-free alkoxycarbonylation of aryl halides where this compound is generated as the desired product [].

Q5: Can you explain the mechanism of this compound cleavage with NaH in DMF?

A6: Research suggests that this cleavage reaction proceeds through a BAC2 (bimolecular acyl cleavage) mechanism [, ]. Contrary to the previously proposed E2 elimination, it's suggested that adventitious NaOH, generated from NaH, facilitates the cleavage rather than DMF-derived NaNMe2.

Q6: Have there been any computational studies on this compound?

A7: Yes, molecular dynamics simulations were employed to study the intramolecular energy transfer between carbazole groups in N-vinyl carbazole/vinyl tert-butyl-benzoate copolymers []. These simulations provided insights into the effect of copolymer composition on this energy transfer process.

Q7: How do structural modifications of this compound affect its reactivity?

A8: A study investigating the synthesis of fluorinated quinoline analogs utilized this compound as a starting material []. While specific SAR details weren't the primary focus, the research highlights how incorporating the this compound moiety influences the final compounds' structure and, consequently, their antifungal activity.

Q8: Are there specific formulation strategies for this compound?

A9: While the provided research doesn't delve into specific formulation strategies for this compound, its application in a ceiling sheet material [] suggests its compatibility with various polymers and additives. This compatibility could be further explored for potential formulations in other applications.

Q9: What analytical methods are used to characterize this compound?

A9: Various analytical techniques are employed to characterize this compound, including:

  • Spectroscopy: 1H NMR [], UV Spectroscopy [], and Inelastic Electron Tunneling Spectroscopy (IETS) [, ] are used for structural analysis and identification of reaction intermediates.
  • Chromatography: Gas Chromatography (GC) [] and Capillary Gas Chromatography-Mass Spectrometry (GC-MS) [] are employed to analyze volatile oil compositions, potentially containing this compound.

Q10: Are there any alternatives for cleaving tert-butyl esters besides NaH in DMF?

A11: Yes, research suggests powdered KOH in THF as a safer and simpler alternative to NaH in DMF for cleaving tert-butyl benzoates [, ]. This method reportedly achieves excellent yields (94-99%) at ambient temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.